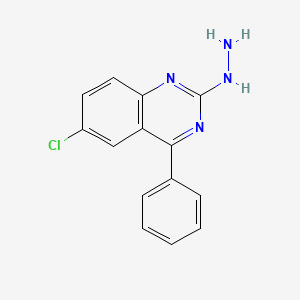

(6-Chloro-4-phenylquinazolin-2-yl)hydrazine

Vue d'ensemble

Description

(6-Chloro-4-phenylquinazolin-2-yl)hydrazine is a chemical compound with the molecular formula C14H11ClN4. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-4-phenylquinazolin-2-yl)hydrazine typically involves the reaction of 6-chloro-4-phenylquinazoline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: (6-Chloro-4-phenylquinazolin-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

Chemistry: It serves as a precursor in the synthesis of complex quinazoline derivatives used in organic synthesis and catalysis.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Research has indicated potential anticancer, anticonvulsant, and antimicrobial activities, making it a candidate for drug development.

Industry: It is used in the development of agrochemicals and dyes due to its versatile chemical properties

Mécanisme D'action

The mechanism of action of (6-Chloro-4-phenylquinazolin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.

Comparaison Avec Des Composés Similaires

6-Chloro-4-phenylquinazoline: A precursor in the synthesis of (6-Chloro-4-phenylquinazolin-2-yl)hydrazine.

Quinazoline Derivatives: Compounds such as methaqualone and its analogs, which exhibit similar biological activities.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Activité Biologique

(6-Chloro-4-phenylquinazolin-2-yl)hydrazine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of a chlorine atom at position 6 and a phenyl group at position 4 contributes to its biological activity. The hydrazine moiety enhances its potential as a bioactive compound.

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 1.50–5.86 | Induction of apoptosis and cell cycle arrest at G1 |

| MCF7 | 2.00–6.00 | Inhibition of EGFR/VEGFR signaling pathways |

| A549 | 3.50–7.00 | Induction of intrinsic apoptotic pathways |

The compound demonstrated comparable efficacy to established drugs like sorafenib, indicating its potential as a new therapeutic agent against cancer .

Neuropharmacological Effects

Recent research has highlighted the role of quinazoline derivatives in targeting adenosine receptors, particularly the A2A receptor, which is implicated in neurodegenerative diseases and cancer. Compounds similar to this compound have shown promise as antagonists with high affinity for A2A receptors, suggesting potential applications in treating conditions such as Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Chlorine Substitution : The presence of chlorine at position 6 enhances anticancer activity, likely due to increased lipophilicity and improved binding affinity to target proteins.

- Phenyl Group : The phenyl moiety at position 4 contributes significantly to the compound's ability to interact with various biological targets.

- Hydrazine Linkage : The hydrazine group is essential for maintaining biological activity, as it can participate in hydrogen bonding with target enzymes or receptors .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

- Study on HCT116 Cells : In vitro assays revealed that treatment with the compound led to a 46.53% increase in apoptosis compared to untreated controls, showcasing its potential as an effective anticancer agent .

- EGFR/VEGFR Inhibition : Molecular docking studies indicated that the compound binds effectively to the active sites of EGFR and VEGFR, inhibiting their kinase activities and subsequently reducing tumor growth in xenograft models .

Propriétés

IUPAC Name |

(6-chloro-4-phenylquinazolin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4/c15-10-6-7-12-11(8-10)13(18-14(17-12)19-16)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEPOFNTLFSHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353585 | |

| Record name | (6-chloro-4-phenylquinazolin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57370-20-4 | |

| Record name | (6-chloro-4-phenylquinazolin-2-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.